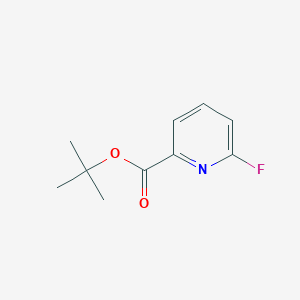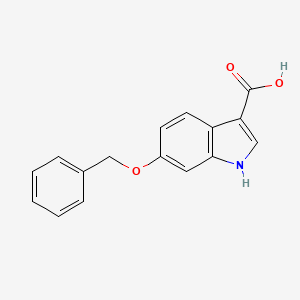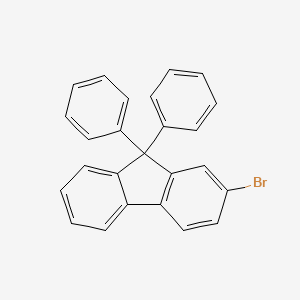
2-Bromo-9,9-diphenyl-9H-fluorene
概要
説明
2-Bromo-9,9-diphenyl-9H-fluorene is an organic fluorene compound . It is an aromatic hydrocarbon derivative that can be used as a pharmaceutical intermediate . It is also an important intermediate for the synthesis of optoelectronic materials . It appears as an off-white solid and belongs to the fluorene group compound .
Synthesis Analysis
2-Bromo-9,9-diphenylfluorene is synthesized from 2-Bromo-9-phenyl-9H-fluoren-9-ol and Benzene by substitution reaction . The reaction conditions are with aluminum (III) chloride and trifluoroacetic acid in an inert atmosphere .Molecular Structure Analysis
The molecular formula of this compound is C25H17Br . The molecular weight is 397.3 g/mol . The InChIKey is WNXNWOBGPRKOJF-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C (C=C1)C2 (C3=CC=CC=C3C4=C2C=C (C=C4)Br)C5=CC=CC=C5 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 397.3 g/mol . It has a XLogP3-AA value of 7.4 , indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass is 396.05136 g/mol and the monoisotopic mass is also 396.05136 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 26 and a complexity of 455 .科学的研究の応用
Analysis in Mass Spectrometry
2-Bromo-9,9-diphenyl-9H-fluorene is studied in mass spectrometry for its unique fragmentation pathways. Guo et al. (2012) explored the use of electron impact ionization (EI) and ion trap mass spectrometry to analyze various substituted 1,9-diphenyl-9H-fluorene and their isomers. Their research helps in distinguishing such substances in complex sample matrices, which is valuable for chemical analysis (Guo et al., 2012).
Photophysical Properties
Belfield et al. (2004) investigated the photophysical properties of diphenylaminofluorene-based materials, which are closely related to this compound. Their work focused on linear absorption, quantum yields, and two-photon absorption (2PA) spectra in various solvents, contributing to the understanding of the optical properties of fluorene derivatives (Belfield et al., 2004).
Electronic and Structural Analysis
The electronic and structural properties of bromine-substituted fluorenes, including this compound, have been the subject of investigation. Aoki et al. (1982) explored how bromo groups influence the rotational barriers in fluorene compounds, providing insights into the buttressing effect and its implications on molecular structure and behavior (Aoki et al., 1982).
Application in Dye-Sensitized Solar Cells
Dhirendra Kumar et al. (2014) highlighted the use of organic dyes containing fluorene functionalized with imidazole units, such as 2-bromo-9,9-diethyl-9H-fluorene, in dye-sensitized solar cells (DSSCs). This research underlines the potential of fluorene derivatives in improving the efficiency of solar energy conversion (Dhirendra Kumar et al., 2014).
Bandgap and UV Photodetector Applications
Tu et al. (2016) synthesized fluorene derivatives with wide bandgaps, including this compound, for use in organic ultraviolet photodetectors. These derivatives exhibit good thermal stability and high electron mobility, making them suitable for advanced photodetector applications (Tu et al., 2016).
In Organic Light Emitting Diodes (OLEDs)
Research by Kimura et al. (2007) on 9,9-dialkyl-functionalized fluorenes, which include this compound derivatives, aimed to improve the thermal stability of hole-transport materials in OLEDs. This study contributes to the development of more efficient and durable OLED technologies (Kimura et al., 2007).
Sensing and Cell Labeling
Xu et al. (2012) explored the use of bromide-bearing conjugated fluorene copolymers, which include this compound, for sensing organic molecules and cell labeling. These copolymers form fluorescent nanoparticles, useful in biomedical applications and molecular sensing (Xu et al., 2012).
Liquid Crystalline Behaviour
Gupta et al. (2018) synthesized a mesogenic compound containing the fluorene moiety, demonstrating its liquid crystalline behavior. This research adds to the understanding of the physical properties of fluorene derivatives, including 2-bromo variants, in different states (Gupta et al., 2018).
Safety and Hazards
作用機序
Target of Action
2-Bromo-9,9-diphenyl-9H-fluorene is primarily used as an intermediate in the synthesis of optoelectronic materials . It is also used in the production of 9,9-diphenylfluorene-capped oligothiophenes, which are active materials for field-effect transistors and light-emitting diodes .
Mode of Action
The compound exhibits high fluorescence and electron delocalization . This property makes it a suitable candidate for use in non-linear optical (NLO) materials . The interaction of this compound with its targets primarily involves the transfer of electrons, which is a key process in optoelectronic devices.
Result of Action
The primary result of the action of this compound is the generation of fluorescence and the facilitation of electron delocalization . These properties make it valuable in the creation of optoelectronic devices.
生化学分析
Biochemical Properties
2-Bromo-9,9-diphenyl-9H-fluorene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins involved in electron transfer processes. The compound’s π-electron conjugation facilitates these interactions, enhancing its role in biochemical pathways . Additionally, this compound can act as a non-linear optical material, further contributing to its biochemical significance .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular homeostasis . Furthermore, this compound has been found to impact cell signaling pathways, leading to changes in cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. The compound’s ability to inhibit or activate enzymes plays a crucial role in its biochemical actions . Additionally, this compound can induce changes in gene expression, further modulating cellular processes . These molecular interactions highlight the compound’s versatility and importance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors can lead to its degradation, affecting its efficacy in biochemical reactions . Understanding these temporal effects is essential for optimizing its use in research and industrial applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular processes and metabolic pathways . Higher doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects have been observed, indicating specific dosage ranges where the compound’s impact is most pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical actions. The compound’s role in electron transfer processes is particularly noteworthy, as it influences metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are vital for its biochemical activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target cells . These interactions influence the compound’s efficacy and function, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its biochemical actions, as it determines the compound’s interactions with biomolecules and its overall efficacy.
特性
IUPAC Name |
2-bromo-9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Br/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNWOBGPRKOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676779 | |
| Record name | 2-Bromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474918-32-6 | |
| Record name | 2-Bromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)
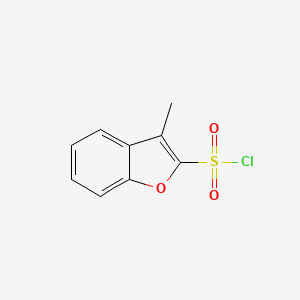
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)
![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)
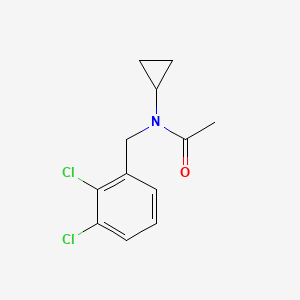

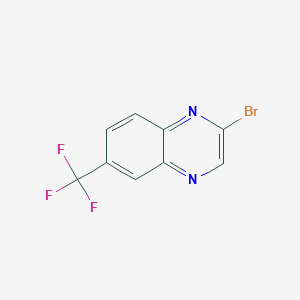
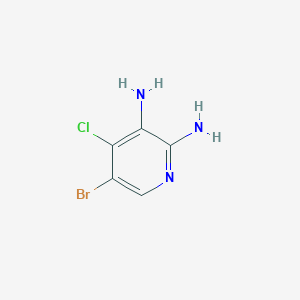
![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)
